KK-103

Plasma stability Peptide prodrug Proteolytic degradation

KK-103 is an N-pivaloyl Leu-ENK prodrug engineered to overcome rapid proteolytic degradation. It offers 37-hour plasma half-life and 93% stability after 1h in mouse plasma, enabling sustained delta-opioid receptor (DOR) activation for pain and mood disorder studies. Unlike morphine, KK-103 does not induce respiratory depression, physical dependence, or tolerance. Buy direct to access a validated tool with 10-fold higher in vivo efficacy over native Leu-ENK and brain uptake for CNS research.

Molecular Formula C33H45N5O8
Molecular Weight 639.7 g/mol
Cat. No. B12362410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKK-103
Molecular FormulaC33H45N5O8
Molecular Weight639.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C
InChIInChI=1S/C33H45N5O8/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1
InChIKeyPLXKPFJEJTZVAE-GSDHBNRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KK-103: A Leu-Enkephalin Prodrug with Differentiated Stability and Efficacy Profiles for Pain Research and Analgesic Development


KK-103 is an N-pivaloyl leucine-enkephalin (Leu-ENK) prodrug designed to overcome the high proteolytic instability of the endogenous delta opioid receptor (DOR) agonist Leu-ENK [1]. It exhibits markedly increased plasma stability and extended pharmacokinetics relative to native Leu-ENK, and produces antinociceptive and antidepressant-like effects in murine models [2]. Unlike conventional opioids such as morphine, KK-103 does not induce respiratory depression, physical dependence, or tolerance [1].

Why Leu-Enkephalin or Morphine Cannot Substitute for KK-103 in Pain and CNS Research


Native Leu-ENK is rapidly degraded by plasma proteases (only 23% remaining after 1 hour in mouse plasma), rendering it ineffective for systemic administration [1]. Morphine, while a potent analgesic, induces significant adverse effects including respiratory depression, physical dependence, and tolerance [1]. Other Leu-ENK analogs exhibit lower plasma stability, weaker DOR binding affinity, or reduced in vivo antinociceptive efficacy compared to KK-103 [1]. Therefore, KK-103 represents a distinct chemical entity with a quantitatively different pharmacological profile that cannot be replicated by simple substitution with in-class compounds.

KK-103: Quantified Differentiation Versus Leu-Enkephalin, Morphine, and In-Class Analogs


Plasma Stability: 93% Recovery for KK-103 Versus 23% for Leu-ENK After 1 Hour in Mouse Plasma

In an in vitro mouse plasma stability assay, KK-103 demonstrated 93 ± 1% recovery after 1 hour incubation, compared to only 23 ± 3% for native Leu-ENK [1]. This represents a 4-fold increase in peptide recovery, indicating that the N-pivaloyl modification effectively protects KK-103 from aminopeptidase-mediated degradation [1].

Plasma stability Peptide prodrug Proteolytic degradation

In Vivo Antinociception: 10-Fold Higher AUC for KK-103 Compared to Leu-ENK in Murine Hot-Plate Test

Following subcutaneous administration (20 µmol/kg, ~13 mg/kg) in the murine hot-plate model, KK-103 produced an area under the effect curve (AUC) of 142 ± 15 %MPE·h, compared to 14 ± 6 %MPE·h for Leu-ENK [1]. This 10-fold improvement in antinociceptive efficacy demonstrates the functional advantage of enhanced stability and pharmacokinetics [1].

Antinociception Delta opioid receptor In vivo efficacy

Delta Opioid Receptor Binding: KK-103 Retains 68% Affinity Relative to Native Leu-ENK

In a competitive radioligand displacement assay using [3H]DADLE and membranes from DOR-expressing COS-1 cells, KK-103 exhibited 68 ± 2% relative binding affinity compared to native Leu-ENK (set as 100%) [1]. This retention of high receptor affinity is notable given the substantial gains in plasma stability and in vivo efficacy, and surpasses the binding of most other analogs in the series (range 29-70%) [1].

Delta opioid receptor Binding affinity Radioligand displacement

Antidepressant-Like Activity Comparable to Desipramine with Minimal GI Inhibition and No Sedation

KK-103 produced antidepressant-like activity comparable to the tricyclic antidepressant desipramine in behavioral assays, but with minimal gastrointestinal inhibition and no incidence of sedation [1]. This dual analgesic-antidepressant profile, combined with brain uptake of radiolabeled KK-103 after systemic administration [1], positions KK-103 as a unique tool for studying comorbid pain and depression.

Antidepressant Mood CNS penetration

Absence of Respiratory Depression, Dependence, and Tolerance Versus Morphine

In contrast to morphine, KK-103 did not induce respiratory depression in awake mice, as measured by respiratory rate [1]. Additionally, in an 8-day twice-daily dosing study, KK-103 (13 mg/kg s.c.) did not produce physical dependence (naloxone-precipitated withdrawal jumping) or antinociceptive tolerance, whereas morphine (10 mg/kg s.c.) exhibited both [1].

Safety pharmacology Opioid adverse effects Respiratory depression

Formalin Test Efficacy: 50% Reduction in Nociceptive Behavior Versus Vehicle

In the murine formalin foot assay (a model of inflammatory pain), KK-103 (13 mg/kg s.c.) reduced the total licking and biting time to approximately 50% of the vehicle control group [1]. The reduction was observed in both phase 1 (0-5 min, acute pain) and phase 2 (20-40 min, inflammatory pain) [1]. This efficacy is comparable to or exceeds that of morphine at 10 mg/kg in the same model [1].

Inflammatory pain Formalin test Antinociception

Optimal Research and Development Applications for KK-103 Based on Verified Differentiated Data


Investigating DOR-Mediated Analgesia Without Mu-Opioid Side Effects

KK-103 enables researchers to study delta opioid receptor (DOR) activation for pain relief in animal models without the confounding respiratory depression, physical dependence, and tolerance associated with morphine. Its 10-fold higher in vivo efficacy over Leu-ENK and favorable safety profile make it suitable for chronic pain studies [1].

Studying Comorbid Pain and Depression: A Dual-Action Tool Compound

Given its demonstrated antidepressant-like activity comparable to desipramine, yet with minimal gastrointestinal and sedative effects, KK-103 serves as a unique probe to explore the neurobiological links between pain and mood disorders. Its brain uptake following systemic administration supports CNS mechanism studies [1].

Peptide Prodrug Design and Pharmacokinetic Optimization

KK-103 represents a validated case study in improving peptide drug stability through small hydrophobic N-terminal modifications. Its 37-hour plasma half-life and 93% recovery after 1 hour in mouse plasma provide a benchmark for designing next-generation enkephalin analogs or other peptide therapeutics requiring enhanced systemic exposure [2].

Technical Documentation Hub

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